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molecular formula C10H20N2O B174152 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine CAS No. 108282-26-4

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Cat. No. B174152
M. Wt: 184.28 g/mol
InChI Key: RQYQSHZQUNROJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04772618

Procedure details

A solution of 1-(2-tetrahydrofurylmethyl)piperid-4-one oxime (42.5 g; 0.22 moles) in anhydrous tetrahydrofuran (700 ml) was added dropwise to a suspension of lithium aluminium hydride (24.4 g; 0.64 moles) in anhydrous tetrahydrofuran (300 ml). The reaction mixture was left with stirring at room temperature overnight and then, water (24.5 ml), 4N sodium hydroxide aqueous solution (24.5 ml) and water (73.5 ml) were successively added, filtered, the filtrates dried (Na2SO4) and brought to dryness in vacuo. The resulting oil (28 g) was distilled to give 1-(2-tetrahydrofurylmethyl)-4-aminopiperidine, boiling point 94°-98° C./0.2 mm Hg.
Name
1-(2-tetrahydrofurylmethyl)piperid-4-one oxime
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
24.5 mL
Type
reactant
Reaction Step Two
Quantity
24.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
73.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][N:7]1[CH2:12][CH2:11][C:10](=[N:13]O)[CH2:9][CH2:8]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][N:7]1[CH2:8][CH2:9][CH:10]([NH2:13])[CH2:11][CH2:12]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
1-(2-tetrahydrofurylmethyl)piperid-4-one oxime
Quantity
42.5 g
Type
reactant
Smiles
O1C(CCC1)CN1CCC(CC1)=NO
Name
Quantity
24.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24.5 mL
Type
reactant
Smiles
O
Name
Quantity
24.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
73.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrates dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
The resulting oil (28 g) was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(CCC1)CN1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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